molecular formula C15H17N3OS B6537801 N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide CAS No. 1021214-03-8

N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide

Cat. No.: B6537801
CAS No.: 1021214-03-8
M. Wt: 287.4 g/mol
InChI Key: LVOFXLZANFPPSZ-UHFFFAOYSA-N
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Description

N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide is a pyridazine derivative featuring a benzylsulfanyl substituent at the 6-position and a 2-methylpropanamide group at the 3-position. The 2-methylpropanamide (isobutyramide) group contributes to hydrogen-bonding interactions, which may influence target binding affinity. Structural characterization of such compounds often employs X-ray crystallography, with software like ORTEP-3 facilitating detailed visualization of molecular geometry and intermolecular interactions .

Properties

IUPAC Name

N-(6-benzylsulfanylpyridazin-3-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-11(2)15(19)16-13-8-9-14(18-17-13)20-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOFXLZANFPPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide typically involves multiple steps. One common method starts with the preparation of the pyridazine core, followed by the introduction of the benzylsulfanyl group and the 2-methylpropanamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer progression.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A structurally related compound, N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide, described in a 2023 European patent, shares a pyridazinyl substituent but differs in core structure and functional groups . Key comparisons include:

Property Target Compound Patent Compound
Core Structure Pyridazine ring 1,6-dihydropyrimidine fused with pyridazine
Key Substituents 6-(benzylsulfanyl), 3-(2-methylpropanamide) 2-(pyridazin-3-yl), 5-carboxamide, N-(bis(4-methoxyphenyl)methyl)
Electronic Effects Sulfur atom (benzylsulfanyl) enhances electron-richness; amide stabilizes resonance Methoxy groups increase electron-donating capacity; dihydropyrimidine introduces saturation
Potential Applications Hypothesized enzyme inhibition (e.g., kinases) due to sulfhydryl interactions Likely therapeutic agent (patent suggests synthesis for pharmaceutical use)

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The benzylsulfanyl group in the target compound increases logP compared to the methoxy-rich patent analogue, suggesting differences in absorption and distribution.
  • Solubility : The patent compound’s methoxy groups may improve aqueous solubility via hydrogen bonding, whereas the benzylsulfanyl group could reduce it.
  • Metabolic Stability : The dihydropyrimidine core in the patent compound may enhance metabolic resistance compared to the pyridazine core, which is prone to oxidative metabolism.

Data Tables

Table 1: Structural Comparison

Feature Target Compound Patent Compound
Molecular Formula C₁₅H₁₇N₃OS C₂₄H₂₂N₄O₄
Molecular Weight (g/mol) 291.38 430.46
Key Functional Groups Benzylsulfanyl, isobutyramide Dihydropyrimidine, bis(4-methoxyphenyl)

Biological Activity

N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide is a pyridazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a benzylsulfanyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 1021214-03-8
  • Molecular Weight : 287.4 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets. Pyridazine derivatives are known to exhibit diverse pharmacological effects, including enzyme inhibition and modulation of signaling pathways.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit phosphodiesterase enzymes, which play a critical role in cellular signaling processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its use in treating infections.
  • Anticancer Potential : Research indicates that derivatives of this class may exhibit anticancer effects, possibly through apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in certain cancer cell lines
Enzyme InhibitionInhibits phosphodiesterase activity

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.
  • Anticancer Properties :
    In vitro studies have shown that this compound can induce cell death in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The effectiveness appears to correlate with the concentration and exposure time, highlighting its potential as a chemotherapeutic agent.
  • Enzyme Interaction Studies :
    Research focused on the inhibition of phosphodiesterase enzymes revealed that this compound effectively reduced enzyme activity, leading to increased levels of cyclic nucleotides within cells. This mechanism may explain some of its therapeutic effects, particularly in cardiovascular applications.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyridazine derivatives:

Compound NameBiological ActivityReference
6-Phenyl-pyridazin-3(2H)-oneAntihypertensive
3-Methyl-6-(thiophen-2-yl)pyridazineAnticancer

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